Desloratadine N-Carboxylic Acid Methyl Ester

Catalog No.
S1531613
CAS No.
165740-03-4
M.F
C21H21ClN2O2
M. Wt
368.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desloratadine N-Carboxylic Acid Methyl Ester

CAS Number

165740-03-4

Product Name

Desloratadine N-Carboxylic Acid Methyl Ester

IUPAC Name

methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

InChI

InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3

InChI Key

XTGUGVYFFYZHSJ-UHFFFAOYSA-N

SMILES

COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

Synonyms

4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid Methyl Ester; N-Methoxycarbonyl Desloratadine;

Canonical SMILES

COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

Identification and Synthesis:

Desloratadine N-Carboxylic Acid Methyl Ester is a metabolite of the common antihistamine medication Desloratadine. It is formed by the body during the metabolism of Desloratadine and is excreted in the urine. While not the primary metabolite, Desloratadine N-Carboxylic Acid Methyl Ester can be identified and measured in urine samples to assess Desloratadine use or potential intoxication.

Research Applications:

  • A marker for drug-drug interactions: Research suggests Desloratadine N-Carboxylic Acid Methyl Ester formation might be affected by certain medications, potentially indicating drug-drug interactions. Source: Desloratadine N-Carboxylic Acid Methyl Ester: A New Biomarker of Desloratadine-Drug Interaction?:
  • A tool for studying Desloratadine metabolism: By analyzing the presence and levels of Desloratadine N-Carboxylic Acid Methyl Ester, researchers can gain insights into individual variations in Desloratadine metabolism.

Future Research Directions:

While current research on Desloratadine N-Carboxylic Acid Methyl Ester is limited, future studies might explore:

  • Its potential as a more specific and sensitive biomarker for Desloratadine use compared to other metabolites.
  • Its role in understanding the complete metabolic pathway of Desloratadine.
  • Its potential interactions with other drugs or biological processes.

Desloratadine N-Carboxylic Acid Methyl Ester is a chemical compound with the molecular formula C21H21ClN2O2 and a CAS number of 165740-03-4. This compound is a derivative of Desloratadine, which is an antihistamine commonly used to treat allergic symptoms such as hay fever and hives. The structure of Desloratadine N-Carboxylic Acid Methyl Ester includes a carboxylic acid moiety that has been esterified with methanol, enhancing its solubility and stability in various applications .

DECME itself is not believed to have any significant antihistamine activity. Because it's a metabolite, it's not the active form of the medication []. Research on DECME primarily focuses on its role in desloratadine's metabolism and potential interactions within the body.

Typical of esters and carboxylic acids. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to Desloratadine and methanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for its potential modifications in pharmaceutical formulations .

Desloratadine N-Carboxylic Acid Methyl Ester exhibits biological activity primarily associated with antihistaminic effects. It acts as a selective antagonist of peripheral histamine H1 receptors, thereby alleviating symptoms related to allergic rhinitis and urticaria. This compound may also possess anti-inflammatory properties, although further studies are needed to elucidate its full pharmacological profile .

The synthesis of Desloratadine N-Carboxylic Acid Methyl Ester typically involves:

  • Starting Materials: The synthesis begins with Desloratadine, which undergoes carboxylation.
  • Esterification: The carboxylic acid formed is then reacted with methanol in the presence of an acid catalyst to produce the methyl ester.
  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity level.

This method allows for efficient production while maintaining the integrity of the active components .

Desloratadine N-Carboxylic Acid Methyl Ester finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of antihistaminic drugs.
  • Research: Used in studies exploring histamine receptor interactions and drug metabolism.
  • Formulation Development: Enhances solubility and bioavailability of active pharmaceutical ingredients in formulations for allergic conditions .

Interaction studies involving Desloratadine N-Carboxylic Acid Methyl Ester focus on its binding affinity to histamine receptors and potential interactions with other medications. Preliminary findings suggest it may interact with other antihistamines or medications affecting liver enzymes involved in drug metabolism, such as cytochrome P450 enzymes. These interactions could influence therapeutic efficacy and safety profiles .

Desloratadine N-Carboxylic Acid Methyl Ester shares structural similarities with various antihistamines and their metabolites. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
DesloratadinePrimary active metaboliteStrong H1 receptor antagonist
LoratadineParent compoundLess potent than Desloratadine
CetirizineSecond-generation antihistamineHas sedative effects due to central activity
FexofenadineNon-sedating antihistamineLacks significant central nervous system effects
LevocetirizineEnantiomer of CetirizineEnhanced potency with reduced side effects

Desloratadine N-Carboxylic Acid Methyl Ester is unique due to its specific modifications that enhance solubility and stability compared to these similar compounds, making it a valuable candidate for further research and development in allergy treatments .

XLogP3

4.8

Dates

Last modified: 04-14-2024

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